molecular formula C12H18N5O8P B193419 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine CAS No. 159002-28-5

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine

Cat. No.: B193419
CAS No.: 159002-28-5
M. Wt: 391.27 g/mol
InChI Key: LETBOINLMAWGMG-ICQCTTRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H18N5O8P and its molecular weight is 391.27 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-ethoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N5O8P/c1-2-23-12-15-9(13)6-10(16-12)17(4-14-6)11-8(19)7(18)5(25-11)3-24-26(20,21)22/h4-5,7-8,11,18-19H,2-3H2,1H3,(H2,13,15,16)(H2,20,21,22)/t5-,7-,8+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETBOINLMAWGMG-ICQCTTRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166559
Record name 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159002-28-5
Record name 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159002285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHOXY-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NX9M1B2ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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